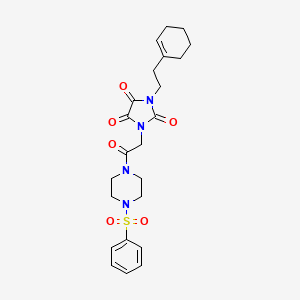
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione is a complex organic compound with a unique structure It features a cyclohexene ring, an imidazolidine ring, and a piperazine ring with a phenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione typically involves multiple steps:
Formation of the Cyclohexene Ring: Starting from cyclohexanone, a series of reactions including reduction and dehydration can be used to form the cyclohexene ring.
Formation of the Imidazolidine Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Formation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Coupling Reactions: The final compound is formed by coupling the cyclohexene, imidazolidine, and piperazine intermediates under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.
Materials Science: Use in the synthesis of polymers or as a building block for advanced materials.
Biology: Study of its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)imidazolidine-2,4,5-trione: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(2-oxo-2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)imidazolidine-2,4,5-trione lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C23H28N4O6S |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
1-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-3-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C23H28N4O6S/c28-20(24-13-15-25(16-14-24)34(32,33)19-9-5-2-6-10-19)17-27-22(30)21(29)26(23(27)31)12-11-18-7-3-1-4-8-18/h2,5-7,9-10H,1,3-4,8,11-17H2 |
InChI-Schlüssel |
NGINGKNFURDNTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CCN2C(=O)C(=O)N(C2=O)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















